molecular formula C26H26N2O3S2 B431129 4-(2-methoxyphenyl)-12,12-dimethyl-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-(2-methoxyphenyl)-12,12-dimethyl-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431129
M. Wt: 478.6g/mol
InChI Key: UKLPWPNPYTZQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-6,6-dimethyl-2-[(2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-6,6-dimethyl-2-[(2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidinone core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to improve yield and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(2-methoxyphenyl)-6,6-dimethyl-2-[(2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its interaction with molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation .

Properties

Molecular Formula

C26H26N2O3S2

Molecular Weight

478.6g/mol

IUPAC Name

4-(2-methoxyphenyl)-12,12-dimethyl-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C26H26N2O3S2/c1-26(2)15-18-21(16-31-26)33-23-22(18)24(29)28(19-11-7-8-12-20(19)30-3)25(27-23)32-14-13-17-9-5-4-6-10-17/h4-12H,13-16H2,1-3H3

InChI Key

UKLPWPNPYTZQAZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCCC4=CC=CC=C4)C5=CC=CC=C5OC)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCCC4=CC=CC=C4)C5=CC=CC=C5OC)C

Origin of Product

United States

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